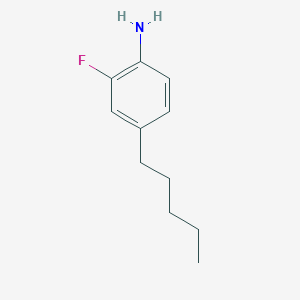

2-Fluoro-4-pentylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-pentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGRIXFVNURJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-pentylaniline: Starting Materials and Strategic Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-pentylaniline

This compound is a key substituted aniline derivative that serves as a vital building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and liquid crystal industries. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final products, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pentyl group, a lipophilic alkyl chain, is often incorporated to enhance solubility in nonpolar media or to interact with hydrophobic pockets in target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic pathways.

Retrosynthetic Analysis: Devising Synthetic Pathways

A retrosynthetic approach to this compound reveals two principal disconnection strategies, leading to two distinct and viable synthetic routes. These routes are centered around the formation of either the C-C bond of the pentyl group or the introduction of the amino group.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Cross-Coupling from 2-Bromo-4-fluoroaniline

This synthetic strategy is predicated on the formation of the C-C bond between the aromatic ring and the pentyl group in the final step. The key starting material for this route is 2-bromo-4-fluoroaniline, a commercially available and versatile intermediate. The introduction of the pentyl group can be achieved through well-established palladium- or nickel-catalyzed cross-coupling reactions.

Starting Material: 2-Bromo-4-fluoroaniline

2-Bromo-4-fluoroaniline is a crystalline solid that serves as an excellent precursor due to the differential reactivity of the bromine atom, which is amenable to cross-coupling reactions, while the fluorine atom and the amino group remain intact.[1][2][3] It is commercially available from various suppliers.[4]

Safety Considerations: 2-Bromo-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Synthetic Workflow: Route 1

Caption: Workflow for the synthesis of this compound via cross-coupling.

Key Transformation: Cross-Coupling Reactions

Two primary cross-coupling methodologies are suitable for this transformation: the Suzuki-Miyaura coupling and the Kumada coupling.

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, favored for its mild reaction conditions and the use of relatively non-toxic and stable boronic acids.[6][7] In this case, 2-bromo-4-fluoroaniline would be coupled with n-pentylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol (General):

-

To a reaction vessel, add 2-bromo-4-fluoroaniline (1.0 eq.), n-pentylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a suitable solvent (e.g., dioxane/water, toluene, DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields. For challenging substrates, such as unprotected anilines, specific ligands may be required to facilitate the catalytic cycle.[8]

-

Base: The base plays a key role in the transmetalation step of the catalytic cycle. Inorganic bases are generally preferred for their ease of removal during workup.[9]

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes.[10] This method is advantageous due to the commercial availability of pentylmagnesium bromide. However, Grignard reagents are highly reactive and sensitive to moisture and protic functional groups, which can be a challenge with an unprotected aniline.[11]

Experimental Protocol (General):

-

To a flame-dried reaction vessel under an inert atmosphere, add 2-bromo-4-fluoroaniline (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, diethyl ether).

-

Add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄, 1-5 mol%).

-

Cool the mixture to 0 °C and slowly add a solution of pentylmagnesium bromide (1.1-1.3 eq.) in a suitable solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.

-

Catalyst: Nickel catalysts are often effective and more economical than palladium for Kumada couplings.[10]

Route 2: Synthesis via Nitration of 1-Fluoro-4-pentylbenzene

This alternative route involves the formation of the C-N bond through the nitration of a pre-functionalized benzene ring, followed by the reduction of the nitro group to an amine. The key starting material for this pathway is 1-fluoro-4-pentylbenzene.

Starting Material: 1-Fluoro-4-pentylbenzene

1-Fluoro-4-pentylbenzene is a liquid that can be synthesized through several methods, with the Balz-Schiemann reaction of 4-pentylaniline being a prominent choice.[12][13][14]

Synthesis of 1-Fluoro-4-pentylbenzene (via Balz-Schiemann Reaction):

The Balz-Schiemann reaction provides a reliable method for the introduction of a fluorine atom onto an aromatic ring starting from an aniline.[12]

Experimental Protocol (General):

-

Diazotize 4-pentylaniline with sodium nitrite in the presence of a non-aqueous acid (e.g., HBF₄).

-

Isolate the resulting diazonium tetrafluoroborate salt.

-

Thermally decompose the isolated salt to yield 1-fluoro-4-pentylbenzene.

Synthetic Workflow: Route 2

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Key Transformations

The nitration of 1-fluoro-4-pentylbenzene is an electrophilic aromatic substitution reaction. The regioselectivity is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the pentyl group is also an ortho-, para-director. The desired product is 2-fluoro-4-pentyl-1-nitrobenzene, where nitration occurs ortho to the fluorine and meta to the pentyl group. The steric hindrance from the pentyl group is expected to favor nitration at the position ortho to the fluorine.

Experimental Protocol (General):

-

To a cooled (0-10 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 1-fluoro-4-pentylbenzene with vigorous stirring.

-

Maintain the temperature and stir for a specified time, monitoring the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to isolate the desired 2-fluoro-4-pentyl-1-nitrobenzene isomer.

Safety Considerations: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[15][16][17] The use of a cooling bath is essential, and the nitrating agent should be added slowly to maintain temperature control.

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including metal-acid reduction or catalytic hydrogenation.

i) Metal-Acid Reduction (e.g., SnCl₂/HCl):

This is a classic and reliable method for the reduction of aromatic nitro compounds.[18]

Experimental Protocol (General):

-

Dissolve 2-fluoro-4-pentyl-1-nitrobenzene in a suitable solvent (e.g., ethanol).

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir until the reaction is complete.

-

Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate tin salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product to obtain this compound.[19]

ii) Catalytic Hydrogenation:

This method is often preferred for its cleaner reaction profile and easier workup.[20][21]

Experimental Protocol (General):

-

Dissolve 2-fluoro-4-pentyl-1-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure and temperature.

-

Monitor the reaction until completion.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Comparison of Synthetic Routes

| Feature | Route 1: Cross-Coupling | Route 2: Nitration and Reduction |

| Starting Material Availability | 2-Bromo-4-fluoroaniline is commercially available.[2][3][4] | 1-Fluoro-4-pentylbenzene may require synthesis (e.g., via Balz-Schiemann reaction).[12][13][14] |

| Number of Steps | 1 step from commercially available starting material. | 2 steps from a synthesized starting material. |

| Key Challenges | Optimization of cross-coupling conditions, potential for side reactions. | Control of regioselectivity during nitration, handling of hazardous nitrating agents.[16][17] |

| Potential Yields | Can be high with optimized conditions. | Can be moderate to high, but depends on the yield of each step. |

| Scalability | Generally scalable, with considerations for catalyst cost and removal. | Scalable, but with significant safety considerations for the nitration step. |

| Green Chemistry Aspects | Suzuki coupling can often be performed in greener solvents.[6] | Nitration typically uses strong, corrosive acids. Catalytic hydrogenation is a greener reduction method. |

Conclusion

Both the cross-coupling and the nitration/reduction routes offer viable pathways for the synthesis of this compound. The choice of the most appropriate route will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the desired purity of the final product.

-

Route 1 (Cross-Coupling) is more direct if 2-bromo-4-fluoroaniline is readily available. The Suzuki-Miyaura coupling is generally preferred due to its milder conditions and the lower toxicity of the reagents.

-

Route 2 (Nitration and Reduction) may be more cost-effective if 4-pentylaniline is a cheaper starting material, despite the additional step to synthesize 1-fluoro-4-pentylbenzene. Careful control of the nitration step is crucial to ensure the desired regioselectivity and to manage the associated safety hazards.

For drug development and process chemistry, a thorough evaluation of both routes, including optimization of reaction conditions and a full cost analysis, is recommended to identify the most efficient and scalable method for the production of this important synthetic intermediate.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

- Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. J. Chem. Soc., Chem. Commun.1972, 144a.

- Kumada, M.; Tamao, K.; Sumitani, K. Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Org. Synth.1978, 58, 127.

- Balz, G.; Schiemann, G. Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Ber. Dtsch. Chem. Ges. B1927, 60, 1186-1190.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Suzuki-Miyaura. [Link]

-

Roe, A. The Balz-Schiemann Reaction. Org. React.1949 , 5, 193-228. [Link]

-

Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angew. Chem. Int. Ed.2022 , 61, e202208361. [Link]

-

Leggett, D. J. Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Org. Process Res. Dev.2013 , 17, 1073-1080. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules2021 , 26, 7609. [Link]

-

Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. J. Org. Chem.2021 , 86, 17621-17633. [Link]

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Org. Process Res. Dev.2018 , 22, 335-342. [Link]

-

Carl ROTH. Phenylboronic acid. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Org. Synth.2022 , 99, 113-132. [Link]

-

Dhingra, S. K.; Nag, P.; Saxena, R. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chem. Sci. Trans.2015 , 4, 1149-1155. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2007 , 46, 5359-5362. [Link]

-

Nitration reaction safety. YouTube. [Link]

-

Zhang, L.; Jiang, X. Synthesis of 1,4- Difluorobenzene Using Schiemann Reaction. Organo-Fluorine Industry2015 , 1, 1-2. [Link]

-

Runaway reaction hazards in processing organic nitrocompounds. Loss Prev. Bull.2002 , 164, 13-18. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules2008 , 13, 1563-1568. [Link]

-

Unacademy. Notes on Environmental Concerns of Nitration. [Link]

-

Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. J. Inst. Eng. India Ser. E2016 , 97, 1-8. [Link]

-

Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. J. Mol. Struct.2020 , 1202, 127267. [Link]

-

Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. ResearchGate. [Link]

-

phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Org. Synth.1978 , 58, 127. [Link]

-

(E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Org. Synth.1997 , 74, 106. [Link]

-

ChemSynthesis. 4-pentylphenol. [Link]

Sources

- 1. 2-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Bromo-4-fluoroaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Kumada Coupling | NROChemistry [nrochemistry.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Notes on Environmental Concerns of Nitration [unacademy.com]

- 17. Risk Assessment Of Nitration Process Using HAZOP And Fault Tree » JoISE [journals.stmjournals.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 2-Fluoro-4-pentylaniline

CAS Number: 2379553-20-3 Chemical Formula: C₁₁H₁₆FN Molecular Weight: 181.25 g/mol [1][2]

Executive Summary

2-Fluoro-4-pentylaniline is a specialized fluorinated aniline derivative serving as a critical intermediate in the synthesis of mitochondrial uncouplers and liquid crystal mesogens . Its structural uniqueness lies in the orthogonal substitution pattern: a lipophilic pentyl chain at the para-position and an electron-withdrawing fluorine atom at the ortho-position relative to the amine. This configuration modulates both the pKa of the aniline nitrogen and the overall lipophilicity (LogP) of the molecule, making it a high-value building block for fine-tuning the pharmacokinetic profiles of metabolic drugs and the dielectric anisotropy of optoelectronic materials.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates identifiers and calculated properties for this compound.

| Property | Value | Source/Note |

| CAS Number | 2379553-20-3 | Chemical Abstracts Service |

| IUPAC Name | This compound | Official Nomenclature |

| SMILES | CCCCCC1=CC(F)=C(N)C=C1 | Canonical Structure |

| InChI Key | Derived from structure | Unique Identifier |

| Molecular Formula | C₁₁H₁₆FN | - |

| Molecular Weight | 181.25 g/mol | Calculated |

| Physical State | Yellow Solid / Oil | Depending on purity/temp (Patent BR112020021466A2) |

| Solubility | Soluble in organic solvents (DCM, Acetone, MeOH); Insoluble in water | Lipophilic nature |

| Proton NMR (¹H) | δ 6.84–6.70 (m, 3H), 4.42 (s, 2H), 2.46 (t), 1.65–1.44 (m), 0.95 (t) | Patent BR112020021466A2 |

| Fluorine NMR (¹⁹F) | δ -135 to -140 ppm range (Typical for o-fluoroanilines) | Estimated |

Structural Analysis & Logic

The utility of this compound stems from two key structural features that influence downstream reactivity and biological interaction:

-

The Ortho-Fluorine Effect:

-

Metabolic Stability: The fluorine atom blocks the metabolically labile ortho-position, preventing unwanted hydroxylation by cytochrome P450 enzymes.

-

Electronic Modulation: Fluorine's electronegativity pulls electron density from the aromatic ring, slightly lowering the pKa of the amine group compared to non-fluorinated analogues. This is crucial for adjusting the basicity of the nitrogen when it is incorporated into heterocycles (e.g., oxadiazolopyrazines).

-

-

The Para-Pentyl Chain:

-

Lipophilicity: The 5-carbon alkyl chain significantly increases the LogP, facilitating membrane permeability in drug candidates and inducing nematic phase behavior in liquid crystals.

-

Steric Bulk: The chain provides a flexible steric barrier that can enhance binding selectivity in protein pockets.

-

Diagram: Structure-Property Relationships

Caption: Structural dissection of this compound showing how specific functional groups drive its chemical and physical properties.

Synthesis Protocols

Method A: Nitro Reduction (Industrial Standard)

This route is favored for scale-up due to the availability of nitro precursors. It involves the reduction of 2-Fluoro-4-pentyl-1-nitrobenzene.

Precursor: 2-Fluoro-4-pentyl-1-nitrobenzene (Intermediate 1-62-int in patent literature). Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C), or Iron/Ammonium Chloride.

Protocol Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of 2-Fluoro-4-pentyl-1-nitrobenzene in Ethanol or Methanol.

-

Catalyst Addition: Add 10 wt% of Pd/C (10% loading) under an inert argon atmosphere.

-

Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 1–3 atm at Room Temperature (RT) for 4–12 hours.

-

Critical Control Point: Monitor reaction progress via TLC or LC-MS to ensure complete consumption of the nitro starting material to avoid hydroxylamine byproducts.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. (Caution: Spent Pd/C is pyrophoric).

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.

-

Purification: If necessary, purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Method B: Palladium-Catalyzed Cross-Coupling (Modular)

This route is preferred when the nitro precursor is not commercially available, allowing for the "installation" of the pentyl chain onto a halo-aniline scaffold.

Precursors: 4-Bromo-2-fluoroaniline + Pentylboronic acid (or Pentylzinc bromide). Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Protocol Logic:

-

Coupling: React 4-Bromo-2-fluoroaniline with Pentylboronic acid in the presence of a base (K₂CO₃) and Pd catalyst in a Toluene/Water biphasic system.

-

Reflux: Heat to 80–100°C for 12 hours.

-

Workup: Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

Diagram: Synthesis Pathways

Caption: Dual synthetic pathways for accessing this compound: Nitro reduction (top) and Suzuki cross-coupling (bottom).

Applications in Research & Development

A. Mitochondrial Uncouplers (Obesity & Metabolic Disease)

This compound is a documented intermediate in the synthesis of oxadiazolopyrazine derivatives, which function as mitochondrial uncouplers.[3]

-

Mechanism: These compounds dissipate the mitochondrial proton gradient, uncoupling oxidative phosphorylation from ATP synthesis. This increases energy expenditure (thermogenesis) without physical activity.

-

Role of the Intermediate: The aniline nitrogen attacks the chloropyrazine core to form the final active drug. The pentyl chain ensures the molecule can embed within the inner mitochondrial membrane.

B. Liquid Crystals (Optoelectronics)

Fluorinated alkylanilines are key precursors for liquid crystal mesogens used in LCD displays.

-

Function: The 2-fluoro substituent introduces a lateral dipole moment perpendicular to the molecular axis, which is essential for negative dielectric anisotropy materials used in Vertical Alignment (VA) modes.

-

Phase Behavior: The pentyl chain provides the necessary flexibility to stabilize the nematic phase over a wide temperature range.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for fluorinated anilines :

-

GHS Classification (Inferred):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

References

-

Patent: BR112020021466A2 . Oxadiazolopyrazins and Oxadiazolopyridines Useful as Mitochondrial Detachers. (2020).

- Source of synthesis method, NMR data, and application as a mitochondrial uncoupler intermedi

-

BLDpharm Product Catalog . This compound (CAS 2379553-20-3).[1][2][4]

- Verification of CAS number and commercial availability.

-

Guidechem Chemical Database . 1-Bromo-4-pentylbenzene and derivatives.

- Source for precursor availability and general synthesis logic for pentyl-benzenes.

Sources

- 1. 129373-04-2|4-(tert-Butyl)-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 2. 129373-04-2|4-(tert-Butyl)-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. BR112020021466A2 - OXADIAZOLOPYRAZINS AND OXADIAZOLOPYRIDINES USEFUL AS MITOCHONDRIAL DETACHERS - Google Patents [patents.google.com]

- 4. 1583-89-7|5-Ethyl-2-fluoroaniline|BLD Pharm [bldpharm.com]

health and safety information for 2-Fluoro-4-pentylaniline handling

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

2-Fluoro-4-pentylaniline (CAS: 2379553-20-3) is a specialized fluorinated aniline derivative used primarily as an intermediate in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1][2][3][4] Its structure combines the toxicity inherent to anilines with the lipophilicity of a pentyl chain and the metabolic resilience of a fluorine substituent.

This guide deviates from standard generic SDS formats to address the specific structure-activity relationship (SAR) risks associated with this molecule: enhanced skin absorption (due to the pentyl tail) and methemoglobinemia (due to the aniline core).[1]

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Operational Implication |

| CAS Number | 2379553-20-3 | Unique identifier for inventory tracking.[1][2] |

| Molecular Formula | C₁₁H₁₆FN | MW: 181.25 g/mol |

| Physical State | Liquid (at 20°C) | Risk of splashes/aerosols during transfer. |

| Boiling Point | ~135-140°C (at 10 mmHg) | Low volatility at RT, but hazardous if heated.[1] |

| LogP (Lipophilicity) | ~4.2 (Predicted) | High. Rapidly crosses skin barriers; bioaccumulative potential. |

| Flash Point | >95°C (Predicted) | Class IIIB Combustible Liquid. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weak base; extractable with aqueous acid.[1] |

*Values estimated based on structural analogs (4-pentylaniline and 2-fluoroaniline) where specific experimental data is unavailable.

Part 2: Toxicological Mechanism & Health Hazards[1]

The "Aniline Rule" & Methemoglobinemia

The primary acute health risk of this compound is Methemoglobinemia .[1] Unlike simple acids or bases that cause immediate local damage, this compound acts systemically.[1]

Mechanism of Action:

-

Absorption: The pentyl chain facilitates rapid entry through the skin or lungs.[1]

-

Metabolism: Hepatic enzymes (CYP450) oxidize the amine to an N-hydroxylamine intermediate.[1]

-

Toxicity: This intermediate oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.[5]

-

Result: Functional anemia and cellular hypoxia (Cyanosis).[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway responsible for the compound's systemic toxicity.

Figure 1: Mechanism of aniline-induced methemoglobinemia.[1][6] The lipophilic nature of the pentyl group accelerates the initial absorption phase.[1]

Part 3: Risk Assessment & Control Protocols

Hierarchy of Controls

For this specific compound, standard "lab coat and gloves" are insufficient due to its high lipophilicity.[1]

Engineering Controls (Level 1 - Mandatory)

-

Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

-

Airflow: Maintain face velocity >100 fpm.

-

Schlenk Lines: If heating >50°C, use closed-system glassware (Schlenk line or rotovap) to prevent vapor release.[1]

Personal Protective Equipment (Level 2 - Critical)

-

Gloves (Double-Gloving Rule):

-

Respiratory: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges (P100 pre-filter).[1]

-

Body: Tyvek lab coat or apron recommended over standard cotton to prevent skin absorption in case of splashes.[1]

Operational Workflow: Handling & Waste

The following workflow ensures safety from receipt to disposal.

Figure 2: Operational lifecycle for this compound, emphasizing spill response restrictions.

Part 4: Emergency Response Protocols

First Aid (Self-Validating Steps)

1. Skin Contact (Highest Risk):

-

Immediate Action: Drench with water for 15 minutes.[1][7][8] Use soap (lipophilic removal).[1]

-

Contraindication: Do NOT use alcohol or organic solvents to wash skin; this increases absorption.[1]

-

Validation: Check for "blue lip" syndrome (cyanosis) 20-60 minutes post-exposure.[1]

2. Inhalation:

-

Action: Move to fresh air immediately.

-

Medical Alert: If breathing is difficult, administer 100% Oxygen.

-

Observation: Monitor for delayed pulmonary edema and methemoglobinemia signs (headache, dizziness).[1]

3. Eye Contact:

-

Action: Flush with saline/water for 15 minutes.[1]

-

Note: Fluorinated anilines can be lachrymators; seek ophthalmologist review for corneal damage.[1]

Medical Management (For Physicians)

-

Diagnosis: Pulse oximetry may be inaccurate (often reads ~85% regardless of true saturation).[1] Co-oximetry is required to measure MetHb levels.[1]

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for symptomatic methemoglobinemia (MetHb >20-30%).[1]

-

Warning: Methylene Blue is ineffective in G6PD-deficient patients.[1]

Spill Cleanup[1]

-

Evacuate: Clear the immediate area.

-

PPE: Don full-face respirator and Silver Shield gloves.[1]

-

Absorb: Use sand, earth, or vermiculite.[1]

-

Decontaminate: Wash surface with dilute Hydrochloric Acid (1M) followed by soap water.[1]

-

Why Acid? Converts the volatile free base aniline into the non-volatile, water-soluble anilinium salt.[1]

-

-

Disposal: Seal in a hazardous waste container labeled "Toxic - Fluorinated Organic".

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary: 4-Pentylaniline (Analogous Structure).[1] Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2013).[1] Methemoglobinemia: Work-Related Condition.[1] NIOSH. Retrieved from [Link]

-

Kitteringham, N. R., et al. (2011).[1] Metabolic Activation of Anilines: Mechanisms of Toxicity. Chemical Research in Toxicology. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 87119-12-8|2-Fluoro-4-isopropylaniline|BLD Pharm [bldpharm.com]

- 3. 1500453-29-1|4-(Aminomethyl)-2,6-difluoroaniline|BLD Pharm [bldpharm.com]

- 4. 2629323-67-5|2-Fluoro-4-octylaniline|BLD Pharm [bldpharm.com]

- 5. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-pentylaniline in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving oral bioavailability and overall drug efficacy.[3] Within the vast landscape of fluorinated building blocks, fluoroaniline derivatives are of particular importance due to their versatile reactivity, allowing for their incorporation into a wide array of bioactive scaffolds.[4] These compounds serve as key intermediates in the synthesis of a diverse range of pharmaceuticals, including kinase inhibitors, anticancer agents, and central nervous system therapeutics.[1][5][6]

This application note focuses on the potential utility of a specific, yet underexplored, fluoroaniline derivative: 2-Fluoro-4-pentylaniline . While not as extensively documented as other anilines, its unique combination of a fluorine atom at the 2-position and a pentyl group at the 4-position presents intriguing possibilities for the design of novel pharmaceutical intermediates. The lipophilic pentyl chain can enhance membrane permeability and interactions with hydrophobic pockets of target proteins, while the 2-fluoro substituent can influence the pKa of the aniline nitrogen and introduce favorable electronic interactions. This document will provide a detailed exploration of the hypothesized applications of this compound, complete with a proposed synthetic protocol and its potential incorporation into a drug discovery workflow.

Proposed Synthesis of this compound: A Multi-step Approach

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available 4-pentylaniline. This proposed synthesis involves a standard electrophilic fluorination followed by a reduction step.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (concentrated)

-

Tin(II) chloride dihydrate

-

Sodium hydroxide (5M aqueous solution)

-

Dichloromethane

Procedure:

-

N-Acetylation of 4-Pentylaniline:

-

To a solution of 4-pentylaniline (1.0 eq) in dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-pentylphenyl)acetamide.

-

-

Electrophilic Fluorination:

-

Dissolve the N-(4-pentylphenyl)acetamide (1.0 eq) in anhydrous acetonitrile.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(2-fluoro-4-pentylphenyl)acetamide.

-

-

Hydrolysis of the Acetamide:

-

To the purified N-(2-fluoro-4-pentylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid (3:1).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and neutralize with a 5M aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed multi-step synthesis of this compound.

Hypothesized Application in the Synthesis of a Kinase Inhibitor Intermediate

Based on the known applications of other fluoroaniline derivatives, this compound is a promising candidate as a key building block for the synthesis of kinase inhibitors. For instance, 2-fluoroaniline derivatives have been utilized in the synthesis of MEK inhibitors, a class of drugs that target the MAPK/ERK pathway, which is often dysregulated in various cancers.[5]

The following section outlines a hypothetical application of this compound in the synthesis of a novel quinazoline-based kinase inhibitor intermediate. The quinazoline scaffold is a common feature in many approved kinase inhibitors.

Experimental Protocol: Synthesis of a Hypothetical Quinazoline Intermediate

Materials:

-

This compound

-

4-Chloro-6,7-dimethoxyquinazoline

-

Isopropanol

-

Hydrochloric acid (in isopropanol)

Procedure:

-

Buchwald-Hartwig Amination:

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

-

Add a catalytic amount of a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).

-

Add a base such as cesium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-(2-fluoro-4-pentylphenyl)-6,7-dimethoxyquinazolin-4-amine intermediate.

-

Diagram of the Hypothesized Synthetic Application:

Caption: Proposed synthesis of a quinazoline intermediate.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 2-fluoro-4-pentylphenyl moiety into a kinase inhibitor scaffold can be rationalized by considering its potential impact on the structure-activity relationship (SAR).[10][11]

| Feature | Potential SAR Contribution |

| 2-Fluoro Group | Can act as a hydrogen bond acceptor, potentially forming key interactions with the hinge region of the kinase. It can also modulate the pKa of the aniline nitrogen, influencing its binding properties. |

| 4-Pentyl Group | The lipophilic pentyl chain can occupy a hydrophobic pocket within the kinase active site, leading to increased potency and selectivity. This can also improve the compound's pharmacokinetic profile by enhancing membrane permeability. |

| Aniline Linker | Provides a crucial point of connection to the core scaffold (e.g., quinazoline) and its nitrogen atom can participate in hydrogen bonding interactions. |

Conclusion

While direct applications of this compound in pharmaceutical intermediates are not yet widely reported in the literature, its unique structural features make it a highly attractive building block for drug discovery and development. The proposed synthetic route provides a practical approach to access this compound, and its hypothesized application in the synthesis of a quinazoline-based kinase inhibitor intermediate highlights its potential in medicinal chemistry. The strategic combination of a fluorine atom and a lipophilic alkyl chain offers a compelling avenue for fine-tuning the pharmacological properties of drug candidates. Researchers and scientists in the field are encouraged to explore the utility of this compound in their own drug discovery programs.

References

-

Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. Available at: [Link]

-

Fluoroaniline Series. Sparrow Chemical. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. Available at: [Link]

-

Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. AGC Chemicals Americas. Available at: [Link]

-

4-Pentylaniline | C11H17N | CID 93162. PubChem. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

-

Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Available at: [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Available at: [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

-

Pharmaceuticals. VanDeMark. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

4-pentylaniline. ChemBK. Available at: [Link]

-

The Chemistry of Fluorinated Intermediates: Focus on 2-Fluoro-4-nitrobenzaldehyde. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]

-

Orforglipron Intermediates: Breakthrough Production & Sales. At Tianming Pharmaceutical. Available at: [Link]

-

Structure Activity Relationships and Medicinal Chemistry. YouTube. Available at: [Link]

-

european journal of pharmaceutical and medical research. EJPMR. Available at: [Link]

-

4-Pentylaniline. LookChem. Available at: [Link]

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Pentylaniline 98 33228-44-3 [sigmaaldrich.com]

- 9. 4-PENTYLANILINE | 33228-44-3 [chemicalbook.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. youtube.com [youtube.com]

role of 2-Fluoro-4-pentylaniline in the synthesis of fluorinated liquid crystals.

Application Note: Strategic Utilization of 2-Fluoro-4-pentylaniline in the Synthesis of Negative Dielectric Anisotropy Liquid Crystals

Abstract

This guide details the synthetic utility of This compound (CAS 2379553-20-3) as a critical building block for high-performance fluorinated liquid crystals (LCs).[1] Specifically, it addresses the design of mesogens exhibiting negative dielectric anisotropy (

Introduction: The Fluorine Effect in Liquid Crystals

Modern LC displays, particularly those utilized in high-definition televisions and smartphones, rely on the Vertically Aligned (VA) mode. Unlike Twisted Nematic (TN) cells, VA mode requires liquid crystals with negative dielectric anisotropy . This property allows molecules to align perpendicular to an applied electric field.

Achieving

-

Lateral Fluorine (Ortho to functional handle): The fluorine atom at the 2-position induces a strong lateral dipole. When coupled into a multi-ring system (e.g., terphenyls), this contributes significantly to the negative dielectric anisotropy without drastically increasing rotational viscosity (

), a common issue with cyano-based LCs. -

Pentyl Alkyl Chain: The 4-position pentyl tail provides the necessary flexibility to stabilize the nematic phase and lower the melting point, ensuring a wide operating temperature range.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2379553-20-3 |

| Molecular Formula | C₁₁H₁₆FN |

| Molecular Weight | 181.25 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Purity Requirement | >99.5% (GC) for LC synthesis |

| Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral/Inhalation) |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine, which leads to colored impurities that are difficult to remove from the final LC mixture.

Strategic Synthetic Pathway

The synthesis of the final LC mesogen involves transforming the aniline "handle" into a reactive electrophile (aryl halide), followed by carbon-carbon bond formation.

Mechanism:

-

Diazotization: The amine is converted to a diazonium salt.

-

Sandmeyer Bromination: The diazonium group is displaced by bromide using Cu(I)Br. This yields 4-bromo-3-fluoropentylbenzene .[1]

-

Suzuki-Miyaura Coupling: The aryl bromide is coupled with a fluorinated phenylboronic acid to generate the difluorobiphenyl core.

Pathway Visualization

Figure 1: Synthetic workflow from aniline precursor to fluorinated liquid crystal mesogen.

Experimental Protocol

Stage 1: Synthesis of 4-Bromo-3-fluoropentylbenzene (Sandmeyer Reaction)

Rationale: The amine group is not stable under LC operating conditions. Converting it to a bromide allows for versatile coupling. The lateral fluorine is preserved.

Reagents:

-

This compound (10.0 g, 55 mmol)

-

Hydrobromic acid (48%, 30 mL)

-

Sodium nitrite (4.2 g, 61 mmol)

-

Copper(I) bromide (8.6 g, 60 mmol)

-

Water, Dichloromethane (DCM)

Procedure:

-

Diazotization: In a 250 mL three-neck flask, charge the aniline and HBr (aq). Cool the suspension to -5°C using an ice/salt bath.

-

Add NaNO₂ (dissolved in minimal water) dropwise, maintaining internal temperature <0°C. Stir for 30 min. The solution should become clear/yellowish (diazonium salt formation).

-

Substitution: In a separate flask, dissolve CuBr in HBr (10 mL). Add this solution slowly to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.

-

Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

-

Work-up: Extract with DCM (3 x 50 mL). Wash organics with Na₂SO₃ (aq) to remove bromine traces, then water and brine. Dry over MgSO₄.

-

Purification: Distill under reduced pressure or pass through a short silica plug (Hexanes) to obtain a clear oil.

-

Target Yield: 75-85%[1]

-

Stage 2: Suzuki Cross-Coupling to Final LC

Rationale: Creating the biphenyl core extends conjugation and anisotropy.

Reagents:

-

4-Bromo-3-fluoropentylbenzene (from Stage 1) (5.0 g, 20.4 mmol)[1]

-

3,4-Difluorophenylboronic acid (3.5 g, 22 mmol) [Selected for high negative

] -

Pd(PPh₃)₄ (0.5 mol%)

-

Potassium Carbonate (2M aq, 20 mL)

-

Toluene/Ethanol (4:1 ratio, 50 mL)

Procedure:

-

Degassing: Combine solvents, aryl bromide, and boronic acid in a reaction vessel. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst and leads to homocoupling byproducts.

-

Add the Pd catalyst and base.

-

Reflux: Heat to 90°C (reflux) under Argon for 6-8 hours. Monitor by TLC (Hexane eluent) until the bromide is consumed.

-

Work-up: Cool, separate phases. Extract aqueous layer with Toluene. Wash combined organics with brine.

-

Purification (Crucial for LCs):

-

Pass through a silica gel column (Hexanes).

-

Recrystallization: Dissolve in hot ethanol/isopropanol (1:3) and cool slowly to -20°C. Repeat 3x.

-

Purity Target: >99.9% (HPLC). Even trace ionic impurities increase conductivity, causing "image sticking" in displays.

-

Quality Control & Characterization

To validate the synthesized material for display applications, the following data profile is required:

| Test | Method | Acceptance Criteria | Purpose |

| Structure | ¹H-NMR (CDCl₃) | Matches theoretical integration | Confirm synthesis of core. |

| Purity | HPLC (UV 254nm) | > 99.8% | Prevent display flickering. |

| Resistivity | Electrometer | > 10¹³ | Ensure Voltage Holding Ratio (VHR). |

| Phase Transition | DSC (10°C/min) | Sharp peaks (Cr-N, N-I) | Determine operating temp range. |

| Dielectric Anisotropy | Capacitance Cell | Verify suitability for VA mode.[1] |

Expected Performance Data: The resulting LC (e.g., 4'-pentyl-2',3,4-trifluorobiphenyl) typically exhibits:

-

Melting Point: ~20-30°C

-

Clearing Point (N-I): ~70-80°C[1]

-

Viscosity (

): Lower than equivalent cyano-esters, enabling faster switching speeds (<10 ms).

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

-

Merck KGaA. (2020). Liquid Crystal Mixtures for VA Technology. Link

-

Goetz, G., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 738–747. Link

-

Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols. Link

Sources

Application Note: Employing 2-Fluoro-4-pentylaniline in the Production of Lipophilic Azo Dyes

[1][2]

Part 1: Strategic Overview & Material Science Context

The Molecule: 2-Fluoro-4-pentylaniline

CAS Number: 2379553-20-3 Molecular Formula: C₁₁H₁₆FN Molecular Weight: 181.25 g/mol [1][2][3]

In the specialized field of functional dyes—specifically dichroic dyes for Liquid Crystal Displays (LCDs) and solvent-soluble pigments —standard anilines often fail to meet solubility and stability requirements. This compound represents a "hybrid" precursor that solves two critical problems:

-

The Pentyl Chain (

): Provides high lipophilicity and steric bulk. This is crucial for Guest-Host Liquid Crystal systems , where the dye (guest) must align with the liquid crystal (host) without disrupting its phase. The alkyl chain prevents crystallization of the dye itself, ensuring high solubility in organic matrices. -

The Fluorine Atom (Ortho-position): Acts as an electronic tuner. It exerts an inductive electron-withdrawing effect (-I), which stabilizes the azo bond against photochemical degradation (improving lightfastness).[1][2] Furthermore, in LC applications, the fluorine substituent imparts a lateral dipole moment, enhancing the dielectric anisotropy of the final dye molecule.

Application Scope

This protocol focuses on converting this compound into a Lipophilic Azo Dye via diazotization and coupling.[1][2] Unlike water-soluble textile dyes, these molecules are designed for:

Part 2: Experimental Protocols

Safety & Handling (Critical)

-

Fluorinated Aromatics: While the fluorine bond is stable, combustion can release Hydrogen Fluoride (HF).

-

Aniline Toxicity: Treat this compound as a potential carcinogen and skin sensitizer.[1][2] Double-gloving (Nitrile/Laminate) is mandatory.

-

Nitrosyl Sulfuric Acid: Extremely corrosive. Handle only in a dry, well-ventilated fume hood.

Protocol A: Diazotization (The "Lipophilic" Route)

Standard aqueous HCl diazotization often fails with this molecule due to the hydrophobic pentyl chain, leading to formation of tars. This protocol uses a solvent-based approach.[1][2][4]

Reagents:

-

Nitrosyl sulfuric acid (40% in sulfuric acid, 11 mmol)

-

Acetic Acid (Glacial) / Propionic Acid (3:1 ratio)

-

Urea (Analytical Grade)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 1.81 g of this compound in 15 mL of the Acetic/Propionic acid mixture.

-

Why? The mixed acid solvent ensures the hydrophobic aniline remains in solution at low temperatures, unlike aqueous HCl.

-

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

-

Diazotization: Dropwise add the Nitrosyl sulfuric acid solution over 20 minutes. Maintain temperature below 5 °C.

-

Observation: The solution will turn from pale yellow to a deep orange/amber.

-

-

Completion: Stir for an additional 1 hour at 0–5 °C.

-

Excess Nitrite Removal: Add a small spatula tip (approx. 50 mg) of Urea to destroy excess nitrosyl species.

-

Validation: Test a drop of the mixture on Starch-Iodide paper.[5] It should not turn blue instantly if urea has done its job.

-

Protocol B: Coupling Reaction (Synthesis of Red Dichroic Dye)

We will couple the diazonium salt with 2-Naphthol to create a model azo dye.[2] For LC applications, substituted phenols or anthraquinones may be used.

Reagents:

-

2-Naphthol (10 mmol, 1.44 g)[2]

-

Sodium Hydroxide (2M aqueous solution)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Coupler Preparation: Dissolve 1.44 g of 2-Naphthol in 20 mL of 2M NaOH. Add 10 mL of Ethanol to assist solubility. Cool to 0–5 °C .[5][6]

-

Coupling: Slowly pour the cold diazonium salt solution (from Protocol A) into the vigorously stirred coupler solution.

-

Crucial: The pH must be maintained alkaline (pH > 9) for the coupling to occur at the ortho-position of the naphthol. Add more NaOH if necessary.

-

-

Precipitation: A brilliant red precipitate will form immediately. Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Isolation: Filter the solid using a Buchner funnel.

-

Purification (Critical for Electronics):

-

Wash with copious amounts of water to remove salts.

-

Recrystallize from hot Ethanol or Toluene . (Toluene is preferred if the dye is extremely hydrophobic).

-

Target Purity: >99.5% (HPLC) is required for LC applications to prevent display flickering.

-

Part 3: Visualization & Logic[2]

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation and the critical decision points in the synthesis.

Caption: Figure 1: Optimized synthetic pathway for hydrophobic azo dyes, highlighting the critical solvent system required for the pentyl-substituted aniline.

Electronic Effects Diagram

Understanding why we use this specific aniline is key to application success.

Caption: Figure 2: Structure-Property relationship showing how specific substituents dictate the dye's performance in liquid crystal hosts.[1]

Part 4: Characterization & Validation[2]

Analytical Specifications Table

For a successful synthesis, the final product must meet these criteria:

| Parameter | Method | Acceptance Criterion | Note |

| Appearance | Visual | Deep Red/Orange Crystalline Powder | Amorphous solids indicate impurity.[1][2] |

| Purity | HPLC (C18 Column, ACN/Water) | > 99.0% | Critical for electronic applications. |

| Identity | ¹H-NMR (CDCl₃) | Pentyl signals (0.9-2.6 ppm) + Aromatic region | Confirm integration of alkyl chain. |

| Fluorine Check | ¹⁹F-NMR | Singlet approx. -120 to -130 ppm | Verify F-atom integrity. |

| Solubility | Saturation Test | > 5 wt% in Liquid Crystal Host (e.g., 5CB) | Essential for device contrast. |

Application Test: Dichroic Ratio

If used in LCDs, the Dichroic Ratio (DR) is the ultimate metric.

-

Prepare Cell: Mix 1% dye in a nematic liquid crystal host (e.g., E7).

-

Align: Fill a rubbed polyimide cell (anti-parallel).

-

Measure: Record UV-Vis absorbance parallel (

) and perpendicular ( -

Calculate:

.-

Target: DR > 10 is considered high performance for this class of dye.

-

References

-

World Intellectual Property Organization. (2020). Patent WO/2020/Oxadiazolopyrazines and Oxadiazolopyridines Useful as Mitochondrial Detachers. (Describes synthesis of this compound derivatives). Retrieved from [Link]

- Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Journal of the Chemical Society. (Foundational text on alkyl-halo-anilines in liquid crystals).

-

Zollinger, H. (2003).[7] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1][2] (Standard reference for diazotization protocols).

Sources

- 1. 87119-12-8|2-Fluoro-4-isopropylaniline|BLD Pharm [bldpharm.com]

- 2. 893739-89-4|4-Cyclopropyl-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. 129373-04-2|4-(tert-Butyl)-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. shop.tarjomeplus.com [shop.tarjomeplus.com]

Application Note: Understanding the Reaction Kinetics of 2-Fluoro-4-pentylaniline in Organic Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1][2][3][4] The strategic placement of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][4] 2-Fluoro-4-pentylaniline, a substituted aromatic amine, represents a key building block in this domain. Its unique electronic and steric profile, conferred by the ortho-fluoro and para-pentyl groups, makes it a valuable precursor for a range of complex organic molecules. Understanding the reaction kinetics of this aniline derivative is paramount for optimizing synthetic routes, ensuring process safety, and enabling the rational design of novel chemical entities. This application note provides a comprehensive guide to the theoretical and practical aspects of studying the reaction kinetics of this compound, with a focus on a representative acylation reaction.

Theoretical Framework: Unraveling the Dynamics of Chemical Transformations

The study of reaction kinetics provides a quantitative lens through which we can understand the rates and mechanisms of chemical reactions.[5][6] The rate of a reaction is typically expressed by a rate law, which mathematically links the reaction rate to the concentrations of the reactants.[5] For a general reaction A + B → C, the rate law is often expressed as:

Rate = k[A]m[B]n [5]

where:

-

k is the rate constant, a proportionality constant that is temperature-dependent.

-

[A] and [B] are the molar concentrations of the reactants.

-

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

Key kinetic parameters, such as the rate constant (k), activation energy (Ea), and the pre-exponential factor (A), are derived from experimental data and provide deep insights into the reaction mechanism.

The Influence of Substituents on Aniline Reactivity

The reactivity of an aniline, such as this compound, is significantly influenced by the electronic and steric nature of its substituents.

-

The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, making the ring more electron-rich and thus highly activated towards electrophilic aromatic substitution.[7] This electron-donating effect directs incoming electrophiles to the ortho and para positions.[7]

-

The Fluoro Group (-F): Fluorine exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring, activating it. For fluorine, the inductive effect generally outweighs the mesomeric effect, making it an overall deactivating group. However, it still acts as an ortho, para-director in electrophilic substitutions. In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent can activate the ring towards nucleophilic attack and can also serve as an excellent leaving group.[8][9]

-

-

The Pentyl Group (-C₅H₁₁): As an alkyl group, the pentyl substituent is electron-donating through an inductive effect, which slightly activates the aromatic ring.

The interplay of these substituent effects governs the overall reactivity and regioselectivity of this compound in various organic transformations.

Experimental Protocol: Kinetic Analysis of the Acylation of this compound

To illustrate the principles of kinetic analysis, we will outline a detailed protocol for studying the acylation of this compound with acetyl chloride. This reaction is a fundamental transformation in organic synthesis, often employed for the protection of the amino group or as a prelude to further functionalization.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Acetyl Chloride | ≥99% | Commercially Available |

| Acetonitrile (CH₃CN) | HPLC Grade | Commercially Available |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |

| Methanol (CH₃OH) | HPLC Grade | Commercially Available |

| Deionized Water | High Purity | In-house |

| Nitrogen Gas (N₂) | High Purity | Commercially Available |

Experimental Setup

The reaction progress will be monitored using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for separating and quantifying components in a reaction mixture.

Instrumentation:

-

HPLC system equipped with a UV detector, autosampler, and column oven.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Thermostatted reaction vessel with a magnetic stirrer.

-

Inert atmosphere setup (Nitrogen or Argon).

-

Micropipettes and syringes for accurate liquid handling.

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).

-

Prepare a stock solution of acetyl chloride in acetonitrile (e.g., 0.1 M).

-

Prepare a stock solution of triethylamine in acetonitrile (e.g., 0.2 M).

-

-

Reaction Setup:

-

In a thermostatted reaction vessel under a nitrogen atmosphere, add a calculated volume of the this compound stock solution and acetonitrile to achieve the desired initial concentration and total volume.

-

Add the required volume of the triethylamine stock solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

-

-

Initiation of the Reaction and Data Collection:

-

Initiate the reaction by adding the calculated volume of the acetyl chloride stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately quench the aliquot in a vial containing a known volume of a suitable quenching solution (e.g., methanol) to stop the reaction.

-

Analyze the quenched samples by HPLC to determine the concentrations of the reactant (this compound) and the product (N-(2-fluoro-4-pentylphenyl)acetamide).

-

Data Analysis

-

Determination of Reaction Order:

-

Plot the concentration of this compound versus time.

-

Plot ln[this compound] versus time. A linear plot indicates a first-order reaction with respect to the aniline.

-

Plot 1/[this compound] versus time. A linear plot suggests a second-order reaction.

-

-

Calculation of the Rate Constant (k):

-

The slope of the linear plot from the reaction order determination will be related to the rate constant. For a pseudo-first-order reaction (if acetyl chloride is in large excess), the slope will be -k'. The second-order rate constant can be calculated by k = k'/[acetyl chloride].

-

-

Determination of Activation Energy (Ea):

-

Repeat the experiment at several different temperatures (e.g., 25, 35, 45 °C) while keeping the initial concentrations constant.

-

Calculate the rate constant (k) for each temperature.

-

Plot ln(k) versus 1/T (where T is the temperature in Kelvin).

-

The activation energy can be determined from the slope of this Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the kinetic analysis of the acylation of this compound.

Caption: Experimental workflow for kinetic analysis.

Expected Outcomes and Interpretation

The kinetic data obtained from these experiments will provide a comprehensive understanding of the acylation reaction of this compound. The determined rate law, rate constant, and activation energy are crucial for:

-

Process Optimization: Adjusting reaction conditions (temperature, concentration, catalyst) to achieve desired reaction times and yields.

-

Mechanism Elucidation: Gaining insights into the reaction mechanism, such as identifying the rate-determining step.

-

Predictive Modeling: Developing models to predict reaction behavior under different conditions.

-

Structure-Activity Relationships: Comparing the kinetic data of this compound with other substituted anilines to understand the influence of the fluoro and pentyl groups on reactivity.

Conclusion

A thorough understanding of the reaction kinetics of this compound is essential for its effective utilization in organic synthesis and drug development. The protocols and theoretical framework presented in this application note provide a robust foundation for researchers to conduct their own kinetic studies. By systematically investigating the factors that influence the reactivity of this important building block, scientists can unlock its full potential in the creation of novel and impactful molecules.

References

-

LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available from: [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Reaction kinetics of ground state fluorine, F 2P, atoms. Part 2.—Reactions forming inorganic fluorides, studied mass spectrometrically. Available from: [Link]

-

Chemical Science and Technology Laboratory. KINETICS OF FLUORINE-INHIBITED HYDROCARBON FLAMES. Available from: [Link]

-

PMC. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Available from: [Link]

-

Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

-

PMC. Recent Advances on Fluorine Chemistry. Available from: [Link]

-

Chemistry Steps. Reactions of Aniline. Available from: [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]

-

Journal of Chemical Education. Kinetics in the study of organic reaction mechanisms. Available from: [Link]

-

Defense Technical Information Center. Synthesis of Fluoro Organic Compounds. Available from: [Link]

-

ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

ResearchGate. Reaction Kinetics and Rate Laws in Organic Systems. Available from: [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]

-

PMC. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

Kozlowski Group. Experimental Techniques to Study Organic Chemistry Mechanisms. Available from: [Link]

-

ResearchGate. Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Available from: [Link]

-

University of Washington Faculty. Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Available from: [Link]

-

ResearchGate. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Solubility of Things. Reaction Kinetics and Rate Laws in Organic Reactions. Available from: [Link]

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

-

Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]

-

PMC. Enzymatic synthesis of fluorinated compounds. Available from: [Link]

-

Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available from: [Link]

-

PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. Available from: [Link]

-

Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Comparison Guide: FTIR Spectroscopy for Functional Group Analysis of 2-Fluoro-4-pentylaniline

Executive Summary

2-Fluoro-4-pentylaniline is a critical intermediate in the synthesis of fluorinated liquid crystals (FLCs) and pharmaceutical compounds. Its structural integrity—specifically the presence of the primary amine, the 2-position fluorine, and the 4-position alkyl chain—directly impacts the dielectric anisotropy and viscosity of the final material.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior balance of speed, cost, and sensitivity for routine quality control (QC) and functional group verification . This guide provides a comparative technical analysis of FTIR against its alternatives, supported by a predicted spectral profile and a validated experimental protocol.

Part 1: Comparative Analysis (FTIR vs. Raman vs. NMR)

For the analysis of fluorinated aromatics like this compound, the choice of instrument depends on the analytical objective.

Strategic Selection Matrix

| Feature | FTIR (ATR Mode) | Raman Spectroscopy | NMR ( |

| Primary Utility | Routine QC, Functional Group ID | C-F bond detection, Polymorphs | Structural Elucidation, Purity % |

| Sample Prep | Minimal (Drop-and-read) | None (Through glass/vials) | High (Deuterated solvents) |

| Sensitivity | High for polar bonds (N-H, C=O) | High for symmetric bonds (C=C, C-S) | Absolute structural mapping |

| C-F Bond Detection | Difficult (Obscured in fingerprint) | Excellent (Distinct scattering) | Superior ( |

| Throughput | < 2 mins/sample | < 1 min/sample | > 15 mins/sample |

| Cost Per Scan | Low | Low | High |

Analytical Decision Framework

The following decision tree illustrates when to deploy FTIR versus complementary techniques for this specific molecule.

Figure 1: Decision tree for selecting the appropriate spectroscopic method based on the analytical stage of this compound development.

Part 2: Spectroscopic Profile (Technical Deep Dive)

This compound possesses three distinct spectral regions of interest. The following assignments are based on standard correlation tables for fluorinated anilines and alkyl-substituted aromatics.

Predicted Characteristic Bands[1]

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Diagnostic Value |

| Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | 3450 & 3360 | High. Appears as a distinct "doublet." Loss of these peaks indicates degradation or reaction. |

| Alkyl Chain (Pentyl) | C-H Stretching ( | 2960–2850 | Medium. Strong intensity but non-specific. Confirms presence of the pentyl tail. |

| Aromatic Ring | C=C Ring Stretching | 1620 & 1500 | High. The 1620 band often overlaps with N-H bending (scissoring). |

| C-N Bond | C-N Stretching | 1280–1300 | Medium. Strong band, confirms amine attachment to the ring. |

| C-F Bond | C-F Stretching | 1100–1250 | Low (in FTIR). Often obscured by C-C and C-H fingerprint bands. Note: Use Raman (~750 cm⁻¹) for definitive C-F confirmation. |

| Substitution Pattern | C-H Out-of-Plane Bend | 800–860 | High. Specific to 1,2,4-substitution patterns on the benzene ring. |

Critical Analysis: The C-F Challenge